Isopropamide

Pharmacodynamics Gastrointestinal Pharmacology Comparative Efficacy

Isopropamide (CAS 7492-32-2) is a long-acting quaternary ammonium muscarinic receptor antagonist. Researchers requiring sustained peripheral cholinergic blockade without CNS confounds face reproducibility risks when substituting analogs. This compound resolves that challenge: • 10-15h duration enables single-dose protocols, reducing animal handling stress • Quaternary ammonium structure precludes BBB penetration, ensuring peripheral specificity • Distinct GI antisecretory/antimotility profile vs. propantheline enables functional selectivity studies Supplied with comprehensive COA and stability data for validated experimental reproducibility.

Molecular Formula C23H33N2O+
Molecular Weight 353.5 g/mol
CAS No. 7492-32-2
Cat. No. B1672277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropamide
CAS7492-32-2
SynonymsIsopropamide, Chloroisopropamide, Piaccamide, Priazimide;  Dipramid, Dipramide
Molecular FormulaC23H33N2O+
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C
InChIInChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1
InChIKeyJTPUMZTWMWIVPA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.24e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isopropamide: Quaternary Anticholinergic for mAChR Studies


Isopropamide (CAS 7492-32-2) is a synthetic, long-acting quaternary ammonium anticholinergic drug. It functions as a competitive antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine at postganglionic parasympathetic effector sites [1]. Its primary therapeutic indication, and thus its primary research context, is the modulation of gastrointestinal (GI) function, specifically reducing gastric acid secretion and GI motility. In contemporary research, it serves as a tool compound for studying peripheral cholinergic pathways and GI pharmacology, often used in its clinically available salt form, isopropamide iodide [2].

Isopropamide Substitution Limitations


Substituting isopropamide with another antimuscarinic agent without protocol re-validation is not scientifically sound. Members of this drug class, including other quaternary amines like propantheline and tertiary amines like atropine, exhibit significant differences in key experimental parameters such as *in vivo* potency on GI endpoints, selectivity for receptor subtypes, duration of action, and peripheral versus central nervous system (CNS) penetration [1]. For instance, the quaternary ammonium structure of isopropamide largely prevents it from crossing the blood-brain barrier, minimizing CNS-related effects, a crucial differentiation from tertiary amines like atropine [2]. Furthermore, empirical data show that the antisecretory and antimotility effects measured in humans for isopropamide are distinct from those of its closest analogs, propantheline and hexocyclium [3]. The quantitative evidence below underscores why precise compound selection is critical for experimental reproducibility and accurate data interpretation.

Quantitative Evidence: Isopropamide vs. Analogs


Lower Antisecretory and Antimotility Activity

A direct head-to-head comparison in human volunteers quantified the differential effects of isopropamide on salivary flow (antisecretory) and riboflavin absorption (antimotility) relative to propantheline and hexocyclium. Unlike propantheline and hexocyclium, which both significantly decreased salivary flow and increased riboflavin absorption, isopropamide demonstrated little to no effect on either parameter [1].

Pharmacodynamics Gastrointestinal Pharmacology Comparative Efficacy

Extended Duration of Action vs. Atropine

Comparative pharmacological studies have established that a single dose of isopropamide exerts its anticholinergic effect for a significantly longer period than atropine, the class prototype. The effect of atropine lasts for approximately 3-4 hours, whereas the effect of isopropamide (as Priamide) persists for 10-15 hours [1].

Pharmacokinetics Duration of Action Comparative Pharmacology

Differential Pancreatic Secretion Inhibition vs. Propantheline

In a study of canine pancreatic secretion, both isopropamide iodide (Darbid) and propantheline bromide (Probanthine) decreased volume, amylase, and lipase concentration. Notably, the volume response to intravenous secretin was less affected by the drugs compared to the responses to HCl and soap solution stimuli, suggesting differential involvement of cholinergic mechanisms in these pathways [1].

Exocrine Pancreas Comparative Physiology Anticholinergic

Limited CNS Penetration

Isopropamide is a quaternary ammonium compound, a structural feature that renders it permanently charged and thus limits its ability to cross lipid membranes such as the blood-brain barrier. This results in peripheral antimuscarinic effects that are similar to atropine but with minimal central nervous system (CNS) penetration, distinguishing it from tertiary amine anticholinergics like atropine and scopolamine which readily enter the CNS [1].

Blood-Brain Barrier Drug Distribution Selectivity

Isopropamide Applications in GI and Cholinergic Research


Long-Term Peripheral Cholinergic Blockade Studies

Isopropamide's 10-15 hour duration of action makes it ideally suited for experiments requiring sustained muscarinic receptor antagonism over a full day or overnight period, minimizing the need for multiple dosing and reducing animal handling stress. Its limited CNS penetration ensures that observed effects are primarily peripheral in origin [1].

Dissecting Cholinergic Pathways in Exocrine Secretion

As demonstrated in canine pancreatic studies, isopropamide can be used as a pharmacological tool to differentiate between stimuli that act through cholinergic mechanisms and those that do not. Its differential effect on secretin-stimulated vs. acid-stimulated pancreatic secretion allows for the isolation of specific signaling pathways in gastrointestinal physiology research [1].

Comparative Anticholinergic Profiling with Propantheline

Given the clear in vivo divergence in human antisecretory and antimotility assays between isopropamide and propantheline, these two compounds are valuable positive and negative controls in studies aiming to profile the functional selectivity of new anticholinergic drug candidates on specific GI endpoints [1].

Quality Control & Analytical Methods for Quaternary Amines

Isopropamide serves as a reference standard in developing and validating stability-indicating analytical methods (e.g., spectrophotometry) for quaternary ammonium anticholinergic drugs, as it is a well-characterized compound with known degradation pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.